ethyl 4-(4-methoxyphenyl)-6-methyl-3-oxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 4-(4-methoxyphenyl)-6-methyl-3-oxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrazolo[3,4-b]pyridine core, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of ethyl 4-(4-methoxyphenyl)-6-methyl-3-oxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multi-step reactions. One common synthetic route includes the reaction of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with aniline under catalytic conditions . The reaction is carried out in the presence of a catalyst such as AC-SO3H, which facilitates the formation of the desired product.
Chemical Reactions Analysis
Ethyl 4-(4-methoxyphenyl)-6-methyl-3-oxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-(4-methoxyphenyl)-6-methyl-3-oxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Pharmacology: The compound is studied for its interactions with various molecular targets, including proteins involved in neurodegenerative diseases.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 4-(4-methoxyphenyl)-6-methyl-3-oxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 4-(4-methoxyphenyl)-6-methyl-3-oxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Ethyl 6-(4-aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate These compounds share a similar pyrazolo[3,4-b]pyridine core but differ in their substituents, which can affect their chemical properties and biological activities.
This compound stands out due to its specific combination of functional groups, which contribute to its unique pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C23H23N3O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-6-methyl-3-oxo-2-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C23H23N3O4/c1-4-30-23(28)18-14(2)24-21-20(19(18)15-10-12-17(29-3)13-11-15)22(27)26(25-21)16-8-6-5-7-9-16/h5-13,19,24-25H,4H2,1-3H3 |
InChI Key |
ZDIYGMIMZXOLRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OC)C(=O)N(N2)C4=CC=CC=C4)C |
Origin of Product |
United States |
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